REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[CH:6]=[CH:5]2.[Si]([C:16]#[CH:17])(C)(C)C.N#N>C(Cl)Cl.CCN(CC)CC.CCCCCC.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:16]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[CH:6]=[CH:5]2)#[CH:17] |^1:38,57|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C2C=CN(C2=CC1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.858 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
122 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
CuI
|
Quantity
|
89 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temp
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the system was evacuated-back
|
Type
|
ADDITION
|
Details
|
filled by N2 thrice
|
Type
|
CUSTOM
|
Details
|
flushed N2 very quickly
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
completed by TLC (ca. 3 hours)
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered through celite plug
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
ADDITION
|
Details
|
containing 10 ml of THF
|
Type
|
ADDITION
|
Details
|
NaOH was added to reaction mixture
|
Type
|
CUSTOM
|
Details
|
consumed completely
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to 10 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc from aqueous NH4Cl solution, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
Yield (60%)
|
Name
|
|
Type
|
|
Smiles
|
C(#C)C=1C=C2C=CN(C2=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |